molecular formula C12H7IN2O B8293433 6-(5-Iodoisoxazol-3-yl)isoquinoline

6-(5-Iodoisoxazol-3-yl)isoquinoline

Cat. No.: B8293433
M. Wt: 322.10 g/mol
InChI Key: ZPSOAPJVWIPUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Iodoisoxazol-3-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core fused with a 5-iodoisoxazole moiety. Isoquinoline derivatives are widely studied for their pharmacological and material science applications due to their aromaticity and ability to interact with biological targets .

Properties

Molecular Formula

C12H7IN2O

Molecular Weight

322.10 g/mol

IUPAC Name

5-iodo-3-isoquinolin-6-yl-1,2-oxazole

InChI

InChI=1S/C12H7IN2O/c13-12-6-11(15-16-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H

InChI Key

ZPSOAPJVWIPUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=NOC(=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Core Structure Substituent(s) Key Properties
6-(5-Iodoisoxazol-3-yl)isoquinoline Isoquinoline 5-Iodoisoxazole High molecular weight (due to iodine), polarizable iodine atom, potential for radiolabeling
5-(2-Tosylquinolin-3-yl)oxazole (6a) Quinoline-oxazole Tosyl (p-toluenesulfonyl) Electron-withdrawing tosyl group enhances stability; used in catalytic reactions
5-Chloroisoquinoline Isoquinoline Chlorine at position 5 Smaller halogen, lower molecular weight, higher lipophilicity than iodine analogs
N-Cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide (5a) Quinoline-carboxamide Oxazole-carboxamide Amide functionality improves solubility; used in medicinal chemistry

Key Observations :

  • Iodine vs.
  • Tosyl vs. Isoxazole : The tosyl group in 6a acts as a strong electron-withdrawing group, stabilizing intermediates in synthetic pathways, whereas the isoxazole moiety may participate in π-π stacking interactions .

Reactivity Considerations :

  • Iodine’s larger atomic radius may necessitate longer reaction times or higher temperatures compared to chloro analogs.
  • Palladium catalysts (e.g., Pd(OAc)₂) used in carboxamide synthesis (e.g., 5a) could facilitate cross-coupling reactions for introducing the iodoisoxazole group .

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